BMS-986124

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

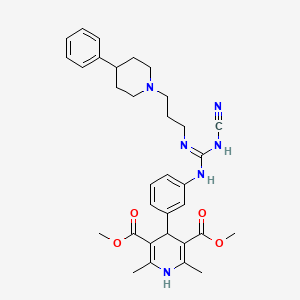

BMS-986124 is a silent allosteric modulator of the mu-opioid receptor. This compound is known for its ability to block the effects of the mu-opioid receptor positive allosteric modulator BMS-986122, without affecting the binding or activities of orthosteric mu-opioid receptor agonists such as endomorphin-I or DAMGO .

Chemical Reactions Analysis

BMS-986124 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-986124 has several scientific research applications, particularly in the field of neuroscience. It is used to study the modulation of the mu-opioid receptor, which plays a critical role in pain perception and reward systems within the brain. This compound is also used in research related to the development of new therapeutics targeting G-protein-coupled receptors .

Mechanism of Action

BMS-986124 exerts its effects by acting as a silent allosteric modulator of the mu-opioid receptor. It blocks the effects of the mu-opioid receptor positive allosteric modulator BMS-986122, but does not affect the binding or activities of orthosteric mu-opioid receptor agonists. This modulation occurs through alterations in the conformational dynamics in the core region of G-protein-coupled receptors .

Comparison with Similar Compounds

BMS-986124 is similar to BMS-986122, with the primary difference being the positions of the bromo- and methoxy-moieties on the benzyl group. Both compounds modulate the mu-opioid receptor, but this compound acts as a silent allosteric modulator, whereas BMS-986122 is a positive allosteric modulator .

Other similar compounds include:

- BMS-189453

- LY2444296

- PF-04217903

These compounds share similar structural features and biological activities, but each has unique properties that make them suitable for different research applications.

Properties

CAS No. |

1447968-71-9 |

|---|---|

Molecular Formula |

C16H15BrClNO3S2 |

Molecular Weight |

448.8 g/mol |

IUPAC Name |

2-(4-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine |

InChI |

InChI=1S/C16H15BrClNO3S2/c1-22-15-10-11(17)2-7-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 |

InChI Key |

PMPBBWPDHSHENJ-UHFFFAOYSA-N |

SMILES |

COc1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(cc1)Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-986122; BMS 986124; BMS986124. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)